molecular formula C21H22ClN3O2 B2751691 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide CAS No. 899969-00-7

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide

Cat. No.: B2751691
CAS No.: 899969-00-7
M. Wt: 383.88
InChI Key: VGAQALRPNNHERS-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C21H22ClN3O2 and its molecular weight is 383.88. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide typically involves multiple steps, beginning with the formation of the quinazolinone moiety. This can be achieved through the condensation of 2-amino-5-chlorobenzoic acid with acetic anhydride. Subsequent steps include the alkylation of the quinazolinone intermediate with isobutyryl chloride under basic conditions to introduce the dimethylbutanamide group.

  • Industrial Production Methods: : Industrial-scale production often employs optimized conditions to maximize yield and purity. Methods may include the use of advanced catalytic processes and continuous flow reactions to improve efficiency and scalability.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, typically at the methyl groups, resulting in the formation of corresponding carboxylic acids.

    • Reduction: : Reduction of the quinazolinone ring may lead to the formation of dihydroquinazolinone derivatives.

  • Common Reagents and Conditions

    • Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.

    • Reduction: : Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    • Substitution: : Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOt-Bu) in aprotic solvents like dimethyl sulfoxide (DMSO).

  • Major Products

    • Oxidation: : Formation of carboxylic acids.

    • Reduction: : Formation of dihydro derivatives.

    • Substitution: : Formation of substituted quinazolinone derivatives.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules.

  • Biology: : Investigated for its potential as a biological probe in studying cellular processes due to its ability to interact with specific proteins and enzymes.

  • Medicine: : Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.

  • Industry: : Utilized in the production of high-performance materials, such as advanced polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action: N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide exerts its effects through interactions with molecular targets such as enzymes and receptors. It is believed to inhibit specific pathways by binding to active sites, thereby modulating biological processes. Its precise mechanism can vary depending on the context, such as in cancer cells where it might induce apoptosis by disrupting signaling pathways.

Comparison with Similar Compounds: Comparing this compound to similar compounds highlights its unique halogenated aromatic structure and amide functionality. Similar compounds may include:

  • This compound analogs: : Slight variations in side chains or substituents lead to changes in chemical and biological properties.

  • Quinazolinone derivatives: : These compounds share the core structure but differ in substitution patterns, impacting their reactivity and applications.

This compound stands out due to its specific combination of functional groups, offering distinct advantages in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-13-23-17-8-6-5-7-15(17)20(27)25(13)14-9-10-16(22)18(11-14)24-19(26)12-21(2,3)4/h5-11H,12H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAQALRPNNHERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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